

# The Mechanism of Action of Lomedeucitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Lomedeucitinib (BMS-986322) is an investigational, orally administered small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] This document provides a detailed overview of the mechanism of action of Lomedeucitinib, focusing on its molecular interactions, its role in the inhibition of key inflammatory signaling pathways, and its selectivity profile. Experimental methodologies relevant to its characterization are also detailed. Given that Lomedeucitinib is a deuterated analog of Deucravacitinib, much of the detailed mechanistic and selectivity data presented herein is based on studies of its parent compound, which is expected to share an identical mechanism of action.[2][3]

# Introduction to Lomedeucitinib and its Therapeutic Target

**Lomedeucitinib** is being developed for the treatment of various immune-mediated diseases, including moderate-to-severe plaque psoriasis.[1][4] Its therapeutic efficacy stems from the selective inhibition of TYK2. TYK2 is a crucial intracellular enzyme that mediates the signaling of key pro-inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[5][6] These cytokines are central to the pathogenesis of psoriasis and other autoimmune disorders, driving the differentiation and activation of T-helper 1 (Th1) and



Th17 cells, which in turn promote chronic inflammation and keratinocyte hyperproliferation.[5]

# Molecular Mechanism of Action: Allosteric Inhibition of TYK2

**Lomedeucitinib**, like its parent compound Deucravacitinib, employs a novel allosteric inhibition mechanism.[2][8] Unlike traditional JAK inhibitors that compete with ATP at the highly conserved active site within the kinase domain (JH1), **Lomedeucitinib** binds to the regulatory pseudokinase domain (JH2) of TYK2.[2][9]

This unique binding mechanism confers a high degree of selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[2][9] By binding to the JH2 domain, **Lomedeucitinib** stabilizes an inhibitory interaction between the regulatory and catalytic domains of the enzyme, locking TYK2 in an inactive conformation.[10] This prevents the conformational changes necessary for its activation upon cytokine receptor binding, thereby blocking downstream signaling.[2]





Click to download full resolution via product page

Figure 1: Allosteric Inhibition Mechanism of Lomedeucitinib.

## Inhibition of the TYK2/STAT Signaling Pathway

The primary consequence of **Lomedeucitinib**'s binding to TYK2 is the disruption of the JAK-STAT signaling pathway. In psoriasis, cytokines like IL-23 and IL-12 bind to their respective receptors on immune cells, leading to the activation of receptor-associated TYK2 and its partner, JAK2.[5] Activated TYK2 then phosphorylates and activates Signal Transducers and Activators of Transcription (STATs).[6] These activated STATs translocate to the nucleus and induce the transcription of genes responsible for inflammation and cellular proliferation.[11]

**Lomedeucitinib**'s inhibition of TYK2 activation effectively blocks this cascade at an early stage, preventing the phosphorylation and activation of STATs and thereby reducing the expression of psoriasis-associated genes and cytokines, such as IL-17 and IL-19.[7][12]





Click to download full resolution via product page

**Figure 2:** Inhibition of the TYK2-STAT Signaling Pathway by **Lomedeucitinib**.

## **Selectivity Profile**

The allosteric mechanism of action results in a high degree of selectivity for TYK2. As specific IC50 data for **Lomedeucitinib** is not publicly available, the data for its parent compound, Deucravacitinib, is presented below as a surrogate. These values were determined in in vitro whole blood assays.[13][14]



| Target<br>Pathway                                           | Stimulant | Endpoint                     | Deucrava<br>citinib<br>IC50 (nM) | Tofacitini<br>b IC50<br>(nM) | Upadaciti<br>nib IC50<br>(nM) | Baricitini<br>b IC50<br>(nM) |
|-------------------------------------------------------------|-----------|------------------------------|----------------------------------|------------------------------|-------------------------------|------------------------------|
| TYK2 /<br>JAK2                                              | IL-12     | IFN-y<br>production          | 14                               | 780                          | 1600                          | 1100                         |
| JAK1 /<br>JAK3                                              | IL-2      | STAT5<br>phosphoryl<br>ation | >4000                            | 19                           | 13                            | 41                           |
| JAK2 /<br>JAK2                                              | TPO       | STAT3<br>phosphoryl<br>ation | >10000                           | 330                          | 110                           | 150                          |
| Data derived from studies on Deucravaci tinib.[13] [14][15] |           |                              |                                  |                              |                               |                              |

As the data indicates, Deucravacitinib is significantly more potent against the TYK2-mediated pathway compared to pathways mediated by JAK1/3 and JAK2/2.[13] In cellular signaling assays, Deucravacitinib demonstrated over 100-fold greater selectivity for TYK2 versus JAK1/3 and over 2000-fold greater selectivity for TYK2 versus JAK2.[13]

## **Experimental Protocols**

The characterization of TYK2 inhibitors like **Lomedeucitinib** involves a variety of in vitro and cellular assays. Below are representative protocols for key experiments.

### Whole Blood STAT Phosphorylation Assay

This assay is used to assess the functional inhibition of specific JAK/STAT pathways in a physiologically relevant matrix.





Click to download full resolution via product page

Figure 3: Workflow for a Whole Blood STAT Phosphorylation Assay.



#### Methodology:

- Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).[16]
- Inhibitor Incubation: Blood samples are aliquoted into 96-well plates and pre-incubated with varying concentrations of **Lomedeucitinib** or a vehicle control for 30-60 minutes at 37°C.[16]
- Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular JAK/STAT pathway (e.g., IL-2 for JAK1/STAT5, TPO for JAK2/STAT3) and incubated for 15 minutes at 37°C.[16]
- Lysis and Fixation: Red blood cells are lysed and leukocytes are simultaneously fixed by adding a pre-warmed lyse/fix buffer. The samples are incubated for 10-15 minutes at 37°C.
   [17]
- Permeabilization: Cells are washed and then permeabilized to allow antibodies to access intracellular targets.[17]
- Staining: Cells are stained with fluorochrome-conjugated antibodies specific for cell surface markers (e.g., CD4 for T-cells) and intracellular phosphorylated STAT proteins (e.g., antipSTAT5).[18]
- Analysis: Samples are analyzed by flow cytometry to quantify the level of STAT
  phosphorylation in specific cell populations. The results are used to determine the IC50 value
  of the inhibitor.[16]

## **IL-12-Induced IFN-y Secretion Assay**

This assay specifically measures the inhibition of the TYK2-dependent signaling pathway.

#### Methodology:

- Cell Culture: Peripheral blood mononuclear cells (PBMCs) or whole blood are cultured in 96well plates.[19]
- Inhibitor Treatment: Cells are pre-treated with various concentrations of Lomedeucitinib for 1-2 hours.



- Stimulation: The cells are then stimulated with IL-12 (and in some protocols, co-stimulated with IL-18) to induce IFN-y production.[19]
- Incubation: The plates are incubated for 24-48 hours to allow for cytokine secretion.
- Detection: The concentration of IFN-y in the culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a similar immunoassay.[19][20]
- Analysis: The data is used to calculate the IC50 value for the inhibition of IFN-y production.

## **HTRF® Kinase Assay**

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for determining the direct biochemical inhibition of a kinase.

#### Methodology:

- Reaction Setup: In a microplate, the TYK2 enzyme is mixed with a biotinylated substrate peptide and varying concentrations of Lomedeucitinib.[21][22]
- Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature to allow for substrate phosphorylation.[21]
- Detection: A detection solution containing a Europium cryptate-labeled anti-phosphosubstrate antibody and Streptavidin-XL665 is added. This stops the reaction and begins the detection process.[22]
- Signal Measurement: If the substrate is phosphorylated, the antibody and streptavidin bind to
  it, bringing the Europium donor and XL665 acceptor into close proximity, generating a FRET
  signal. The plate is read on an HTRF-compatible reader.[23]
- Analysis: The intensity of the FRET signal is inversely proportional to the activity of the inhibitor. IC50 values are calculated from the dose-response curve.

## Conclusion

**Lomedeucitinib** is a highly selective, oral TYK2 inhibitor that functions through a novel allosteric mechanism. By binding to the regulatory JH2 domain of TYK2, it prevents the



activation of the enzyme and subsequently blocks the signaling of key pathogenic cytokines, including IL-23, IL-12, and Type I IFNs. This targeted approach offers the potential for a favorable benefit-risk profile compared to less selective, pan-JAK inhibitors. The experimental protocols outlined provide a framework for the preclinical and clinical characterization of **Lomedeucitinib** and other selective TYK2 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Lomedeucitinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. lomedeucitinib (BMS-986322) / BMS, BMS-Bain Capital Immunology NewCo [delta.larvol.com]
- 5. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]
- 6. Therapeutic Potential of Targeting the JAK/STAT Pathway in Psoriasis: Focus on TYK2 Inhibition | MDPI [mdpi.com]
- 7. TYK2 in Immune Responses and Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deucravacitinib MOA Explained | TYK2 Inhibition in Psoriasis & PsA with Iris Zink, NP | RHAPP [contentrheum.com]
- 9. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bristol Myers Squibb U.S. Food and Drug Administration Approves Sotyktu<sup>™</sup>
   (deucravacitinib), Oral Treatment for Adults with Moderate-to-Severe Plaque Psoriasis
   [news.bms.com]
- 11. researchgate.net [researchgate.net]
- 12. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 13. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 14. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. skin.dermsquared.com [skin.dermsquared.com]
- 16. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. IL-12 induces IFN-gamma expression and secretion in mouse peritoneal macrophages -PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity PMC [pmc.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Mechanism of Action of Lomedeucitinib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381395#what-is-the-mechanism-of-action-of-lomedeucitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com